molecular formula C5H8N4S B1621282 N-(4-methyl-1,3-thiazol-2-yl)guanidine CAS No. 7120-01-6

N-(4-methyl-1,3-thiazol-2-yl)guanidine

Cat. No.: B1621282
CAS No.: 7120-01-6
M. Wt: 156.21 g/mol
InChI Key: KMNUGKCCBPMHJL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)guanidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.

Mechanism of Action

Target of Action

The primary targets of N-(4-methyl-1,3-thiazol-2-yl)guanidine are topoisomerase II and cyclooxygenase (COX) . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication, while COX is an enzyme that produces prostaglandins, which are responsible for inflammation and pain.

Mode of Action

This compound interacts with its targets, leading to significant changes. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks , a G2 stop, and ultimately, cell death . When interacting with COX, it shows a free energy of –5.26 kcal/mol, indicating a strong interaction .

Biochemical Pathways

The compound affects the pathways involving topoisomerase II and COX. The interaction with topoisomerase II leads to DNA damage and cell death , while the interaction with COX can lead to reduced production of prostaglandins, resulting in analgesic and anti-inflammatory activities .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, cell death , and reduced inflammation and pain . These effects are likely due to its interaction with topoisomerase II and COX.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro studies often use specific environments to induce inflammation or pain, and the compound’s efficacy in these models can vary

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)guanidine typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated possible applications in developing new drugs for treating infections and other diseases.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloromethyl-1,3-thiazol-2-yl)guanidine
  • N-(4-methoxy-1,3-thiazol-2-yl)guanidine
  • N-(4-ethyl-1,3-thiazol-2-yl)guanidine

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)guanidine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNUGKCCBPMHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380222
Record name N-(4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-01-6
Record name N-(4-methyl-1,3-thiazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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